Nitensoside B
Description
Nitensoside B is a glycosylated flavone derivative isolated from Pterogyne nitens, a South American medicinal plant belonging to the Caesalpinioideae subfamily . Structurally, it features a flavone backbone (a tricyclic aromatic system) conjugated with a sugar moiety, which enhances its solubility and bioavailability. This compound has demonstrated notable antifungal activity, particularly against Cryptococcus neoformans ATCC 90012, with a minimum inhibitory concentration (MIC) of 7.80 μg/mL . Its isolation alongside other bioactive compounds, such as Nitensoside A, Pedalin, and kaempferol derivatives, underscores its role in the plant's defensive mechanisms against microbial pathogens .
Properties
Molecular Formula |
C28H32O16 |
|---|---|
Molecular Weight |
624.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-19(32)22(35)24(37)27(41-9)40-8-17-20(33)23(36)25(38)28(43-17)44-26-16(39-2)7-15-18(21(26)34)13(31)6-14(42-15)10-3-4-11(29)12(30)5-10/h3-7,9,17,19-20,22-25,27-30,32-38H,8H2,1-2H3/t9-,17+,19-,20+,22+,23-,24+,25+,27+,28-/m0/s1 |
InChI Key |
MTUPEWBIUKFRBD-PCIFUKDKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)OC)O)O)O)O)O)O |
Synonyms |
nitensoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Nitensoside B belongs to the flavone glycoside class, sharing structural similarities with other glycosylated flavonoids from Pterogyne nitens. Key analogs include:
*Exact position inferred from related flavone glycosides.
This compound differs from Nitensoside A in the type of sugar attached (glucose vs. rhamnose), which may influence hydrophilicity and receptor binding . Compared to Pedalin, the glycosylation site (C-7 vs.
Pharmacological Activities
The antifungal activity of this compound is superior to some analogs but understudied compared to broader flavonoid classes:
This compound and Pedalin exhibit identical MIC values against C. neoformans, suggesting that glycosylation position (C-7 vs. However, non-glycosylated flavones (e.g., quercetin) generally show lower potency, highlighting the role of sugar moieties in enhancing bioactivity.
Q & A
Q. How can multi-institutional teams harmonize protocols for cross-validation of this compound’s pharmacokinetic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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